molecular formula C8H15NO2 B152995 3-Propylproline CAS No. 132437-60-6

3-Propylproline

Cat. No. B152995
M. Wt: 157.21 g/mol
InChI Key: JYQLFFLYIKPHHN-BQBZGAKWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Propylproline is a non-proteinogenic amino acid that has gained attention in recent years due to its potential applications in scientific research. It is a derivative of proline, which is a naturally occurring amino acid that plays a crucial role in protein synthesis. 3-Propylproline has a unique chemical structure that makes it an attractive target for synthesis and study.

Mechanism Of Action

The mechanism of action of 3-Propylproline is not fully understood, but it is believed to interact with specific enzymes and receptors in the body. It has been shown to have anti-inflammatory and antioxidant properties, which may contribute to its therapeutic effects.

Biochemical And Physiological Effects

Studies have shown that 3-Propylproline can affect various biochemical and physiological processes in the body, including gene expression, protein synthesis, and cell signaling. It has been shown to modulate the activity of enzymes involved in the metabolism of glucose and lipids, which may have implications for the treatment of metabolic disorders.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 3-Propylproline in lab experiments is its unique chemical structure, which allows for the synthesis of peptides and proteins with enhanced stability and activity. Additionally, its potential therapeutic effects make it an attractive target for drug design. However, the synthesis of 3-Propylproline can be challenging and requires specialized expertise and equipment.

Future Directions

There are several future directions for research on 3-Propylproline. One area of interest is the development of new synthesis methods that are more efficient and cost-effective. Additionally, further research is needed to fully understand the mechanism of action of 3-Propylproline and its potential therapeutic applications. Finally, the use of 3-Propylproline in the design of novel peptides and proteins with enhanced activity and stability is an exciting area of research with significant potential.

Synthesis Methods

The synthesis of 3-Propylproline can be achieved through several methods, including the use of chiral auxiliary reagents, asymmetric hydrogenation, and enzymatic resolution. One of the most commonly used methods is the chiral auxiliary approach, which involves the use of a chiral molecule to control the stereochemistry of the reaction. This method has been shown to produce high yields of 3-Propylproline with excellent enantioselectivity.

Scientific Research Applications

3-Propylproline has been used in various scientific research applications, including drug design, peptide synthesis, and protein engineering. It has been shown to have potential therapeutic effects on diseases such as cancer, diabetes, and cardiovascular disease. Additionally, 3-Propylproline has been used as a building block for the synthesis of peptides and proteins with enhanced stability and activity.

properties

CAS RN

132437-60-6

Product Name

3-Propylproline

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

IUPAC Name

(2S,3S)-3-propylpyrrolidine-2-carboxylic acid

InChI

InChI=1S/C8H15NO2/c1-2-3-6-4-5-9-7(6)8(10)11/h6-7,9H,2-5H2,1H3,(H,10,11)/t6-,7-/m0/s1

InChI Key

JYQLFFLYIKPHHN-BQBZGAKWSA-N

Isomeric SMILES

CCC[C@H]1CCN[C@@H]1C(=O)O

SMILES

CCCC1CCNC1C(=O)O

Canonical SMILES

CCCC1CCNC1C(=O)O

synonyms

3-n-propyl-L-proline
3-propylproline
trans-3-n-propyl-L-proline

Origin of Product

United States

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